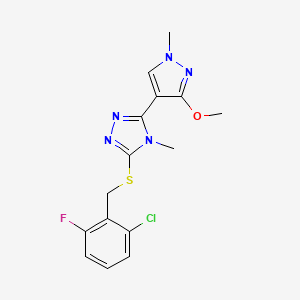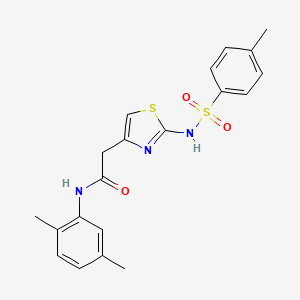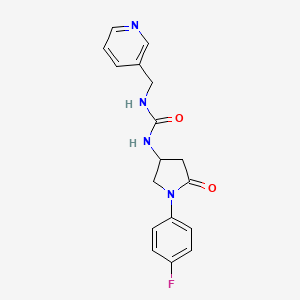![molecular formula C21H16ClF3S2 B2620195 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide CAS No. 337923-77-0](/img/structure/B2620195.png)
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide (hereafter referred to as 4-CPS) is a compound that has recently been studied for its potential applications in the laboratory. 4-CPS is a colorless, non-volatile, and thermally stable compound that has been found to have a wide range of applications in the scientific research field.
Applications De Recherche Scientifique
4-CPS has been found to have a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methylphenylsulfonyl chloride, which is used in the synthesis of pharmaceuticals. 4-CPS has also been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenylsulfonyl chloride, which is used in the synthesis of pesticides. Additionally, 4-CPS has been used in the synthesis of 4-chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfoxide, which is used in the synthesis of herbicides.
Mécanisme D'action
The mechanism of action of 4-CPS is not yet fully understood. However, it is believed that 4-CPS acts as a catalyst in the synthesis of other compounds, as it can bind to the substrates and facilitate the reaction. It is also believed that 4-CPS can act as a Lewis acid, which can promote the formation of a covalent bond between two atoms. Additionally, 4-CPS can act as a nucleophile, which can help in the formation of a new bond between atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPS are not yet fully understood. However, it is believed that 4-CPS can act as an antioxidant and can protect cells from oxidative damage. Additionally, 4-CPS has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Furthermore, 4-CPS has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-CPS in laboratory experiments include its low cost, high reactivity, and thermal stability. Additionally, 4-CPS is non-volatile, making it ideal for use in a variety of laboratory experiments. However, there are some limitations to using 4-CPS in laboratory experiments. For example, it is not soluble in water and can cause the reaction to be slow. Additionally, 4-CPS can be toxic if inhaled or ingested, and should be handled with care in the laboratory.
Orientations Futures
There are many potential future directions for 4-CPS research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-CPS. Additionally, research could be conducted to identify new applications for 4-CPS in the laboratory. Furthermore, research could be conducted to identify new synthesis methods for 4-CPS, as well as to optimize existing synthesis methods. Finally, research could be conducted to identify new compounds that can be synthesized using 4-CPS.
Méthodes De Synthèse
The synthesis of 4-CPS is a multi-step process. The first step involves the reaction of 4-chlorophenyl sulfide and 3-(trifluoromethyl)benzyl chloride in the presence of triethylamine. This reaction yields 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methyl chloride, which is then reacted with potassium carbonate to form 4-CPS. The reaction is carried out in an inert atmosphere and is usually completed within two hours.
Propriétés
IUPAC Name |
1-chloro-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]phenyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3S2/c22-18-8-10-19(11-9-18)27-20-7-2-1-5-16(20)14-26-13-15-4-3-6-17(12-15)21(23,24)25/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXNOMBHDMGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2620114.png)



![Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride](/img/structure/B2620121.png)

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)

![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)

![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)